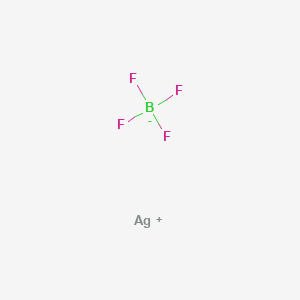

Silver tetrafluoroborate

説明

Synthesis Analysis

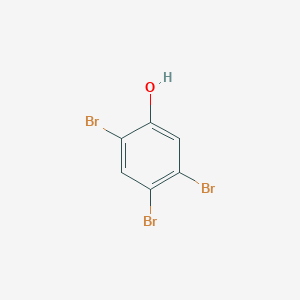

Electrophilic Cascade Cyclization : Silver tetrafluoroborate catalyzes electrophilic cascade cyclization reactions, facilitating the synthesis of halo-substituted benzo[a]fluorenols under mild conditions. This process exhibits good chemical selectivity and involves mild reaction conditions (Chen et al., 2012).

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds : It is significantly used for the formation of carbon-carbon and carbon-heteroatom bonds, showcasing its versatility in promoting various chemical reactions (Achilonu & Umesiobi, 2016).

Molecular Structure Analysis

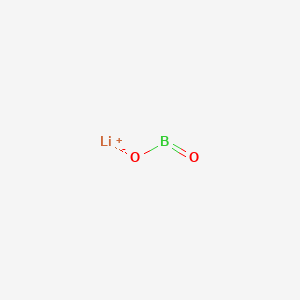

Polymeric Structures : Silver tetrafluoroborate reacts with certain compounds to form polymeric structures. For instance, its reaction with 2,6-lutidine in dichloromethane solution forms a polymeric compound with a unique molecular structure (Horn & Tiekink, 1987).

Crystal Structure Studies : Investigations into its crystal structure, like the study of tetrakis(acetonitrile)silver(I) tetrafluoroborate, reveal intricate details about its molecular arrangement and bonding patterns (Aly, Walfort & Lang, 2004).

Chemical Reactions and Properties

Promotion of Chemical Reactions : Silver tetrafluoroborate is known to promote various chemical reactions, including the synthesis of different compounds through the activation of coupling sites. This includes the elimination of various leaving groups, participation in stereoselective and regio-specific halogenation reactions, and mediation in heterocyclisation reactions (Achilonu & Umesiobi, 2016).

Structural Variability in Complexes : The compound shows structural variability when reacting with different ligands, demonstrating diverse coordination geometries and molecular interactions, which are influenced by factors such as ligand ratio, hydrogen bonding, and π-stacking (Feazell, Carson & Klausmeyer, 2005).

Physical Properties Analysis

- Electrochemical Behavior : The electrochemical behavior of silver tetrafluoroborate in certain molten salts has been studied, revealing insights into its solubility, reduction, and ionization properties (Katayama, Dan, Miura & Kishi, 2001).

Chemical Properties Analysis

Complex Formation and Characterization : The compound forms various complexes with different ligands, exhibiting unique coordination modes and chemical properties. For instance, its complex with a phosphorylated calix[4]arene indicates encapsulated structures with the silver ion located inside the ligand's cavity (Yaftian & Matt, 2000).

Reagent for Redox Transmetallations : Silver tetrafluoroborate acts as a reagent for redox transmetallations with group 12-14 elements, showcasing its utility in the synthesis of various compounds (Tyrra, Aboulkacem & Pantenburg, 2006).

科学的研究の応用

Silver Tetrafluoroborate (AgBF4) is an inorganic compound with the chemical formula AgBF4 . It is a white solid that dissolves in polar organic solvents as well as water . Here are some of its applications:

-

Inorganic and Organometallic Chemistry

- Silver tetrafluoroborate is a useful reagent in inorganic and organometallic chemistry .

- It acts as a moderately strong oxidant in dichloromethane .

- It is commonly used to replace halide anions or ligands with the weakly coordinating tetrafluoroborate anions .

- The abstraction of the halide is driven by the precipitation of the corresponding silver halide .

-

Organic Chemistry

-

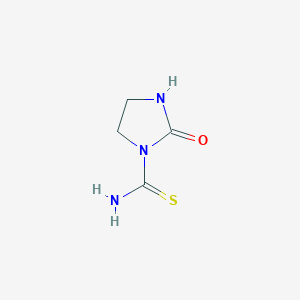

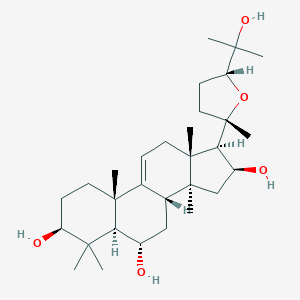

Phytochemicals Synthesis

- Silver tetrafluoroborate has been reviewed as an effective reaction promoter, used extensively in the synthesis of relevant biologically active compounds via carbon-carbon and carbon-heteroatom bonds formation .

- It has been used in the synthesis of proanthocyanidins, glycosides, N-heterocyclic alkaloid analogues (of pyrrole, morphine, quinoline, isoquinoline, and indole), furan analogues, and halocompounds .

-

Activation of Acyl Chlorides

- Silver tetrafluoroborate is employed in organic reactions like activation of acyl chlorides .

- Acyl chlorides are a type of organic compound where a chlorine atom is bonded to a carbonyl group. The presence of the silver tetrafluoroborate can enhance the reactivity of the acyl chloride, making it more susceptible to further chemical reactions .

-

Nucleophilic Substitution

-

Cyclization Reactions

-

Oxidation Reactions

-

Ring Expansion Reactions

-

Cycloaddition Reactions

Safety And Hazards

将来の方向性

Silver tetrafluoroborate has been used in a novel electrophilic cascade cyclization reaction to generate halo-substituted benzo[a]fluorenols . This indicates potential future applications in organic synthesis. Additionally, the tetrafluoroborate anion has been found to rapidly fluoridate organoboronic acids to give organotrifluoroborates , suggesting potential future directions in the field of nanotechnology.

特性

IUPAC Name |

silver;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAVYRRHZLAMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgBF4 | |

| Record name | Silver tetrafluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_tetrafluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silver fluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_fluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884548 | |

| Record name | Silver tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |

| Record name | Silver tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Silver tetrafluoroborate | |

CAS RN |

14104-20-2 | |

| Record name | Silver tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14104-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014104202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, silver(1+) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver (I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)